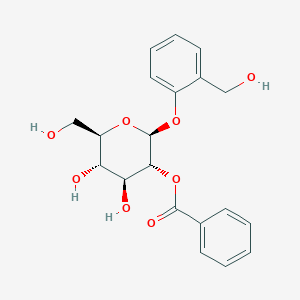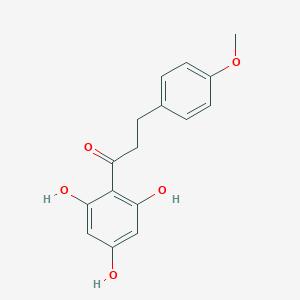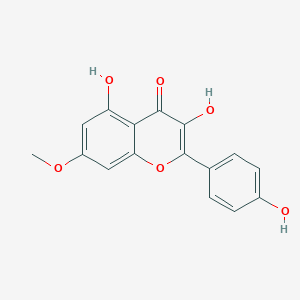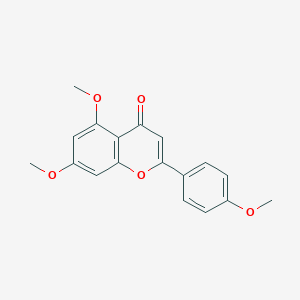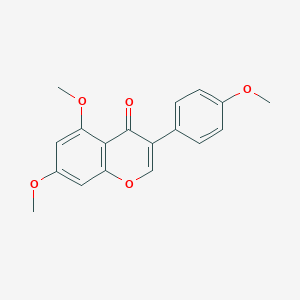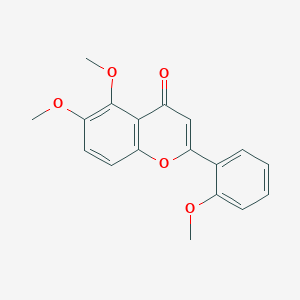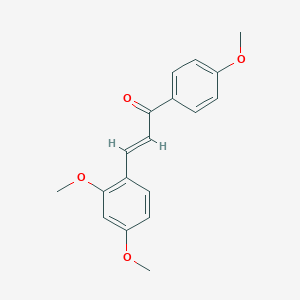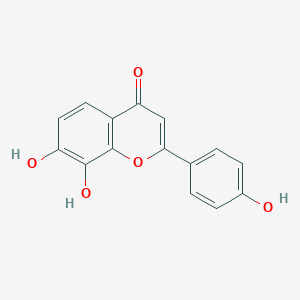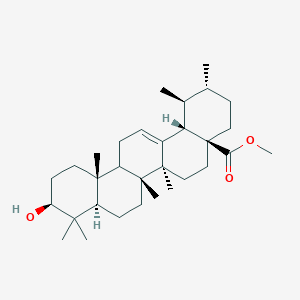
Ursolato de metilo
Descripción general
Descripción
Methyl ursolate, also known as ursolic acid methyl ester, is a pentacyclic triterpene compound derived from ursolic acid. It is commonly found in the peels of apples and other fruits. Methyl ursolate has garnered significant attention due to its wide range of pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties .
Aplicaciones Científicas De Investigación
Methyl ursolate has a wide range of scientific research applications, including:
Chemistry: It is used as a starting material for the synthesis of various triterpenoid derivatives.
Biology: Methyl ursolate is studied for its effects on cellular processes, including apoptosis and cell proliferation.
Medicine: It has shown potential in the treatment of inflammatory diseases, cancer, and metabolic disorders.
Mecanismo De Acción
Target of Action
Methyl Ursolate (MU), also known as Ursolic Acid Methyl Ester, is a derivative of Ursolic Acid (UA), a pentacyclic triterpene acid . The primary targets of MU are similar to those of UA, which include various cellular transcription factors, growth factor receptors, cytokines, and other molecular targets that regulate cell proliferation, metastasis, apoptosis, angiogenesis, and autophagy .
Mode of Action
MU interacts with its targets to induce significant biological effects. For instance, it has been found to reduce paw edema, inhibit protein extravasation into the thoracic cavity, and decrease leukocyte influx into the synovial cavity . Additionally, MU has been shown to decrease the levels of mediators related to synovial inflammation, such as KC/CXCL-1, TNF-α, and IL-1β .
Biochemical Pathways
MU affects several biochemical pathways. It has been reported to inhibit cell migration, vascular permeability, and the expression of pro-inflammatory cytokines . In terms of anticancer properties, studies have demonstrated that MU can modulate the cellular transcription factor, growth factor receptors, cytokines inflammatory, and many other molecular targets which regulate the cell proliferation, metastasis, apoptosis, angiogenesis, and autophagy of cancer cell lines through different mechanisms and signaling pathways .
Pharmacokinetics
To overcome this issue, MU was developed as a derivative of UA with improved solubility . This suggests that MU may have better absorption, distribution, metabolism, and excretion (ADME) properties than UA, potentially leading to improved bioavailability.
Result of Action
The result of MU’s action is a reduction in inflammation and potential anticancer effects. In animal models, treatment with MU reduced paw edema, inhibited protein extravasation, and decreased leukocyte influx . It also decreased the levels of mediators related to synovial inflammation . In terms of anticancer effects, MU has been shown to block cell progression by inducing apoptosis and cell-cycle arrest .
Action Environment
The action of MU can be influenced by various environmental factors. For instance, the source of UA, from which MU is derived, can affect its action. UA is found in various plants, and the vegetal matrix can produce highly viscous and poorly soluble extracts that hamper the isolation of this compound . To overcome this, the crude extract of commercial apple peels was treated with diazomethane to produce MU . This suggests that the method of extraction and the source of UA can influence the action, efficacy, and stability of MU.
Análisis Bioquímico
Biochemical Properties
Methyl Ursolate has been shown to interact with various enzymes and proteins. For instance, it binds with the Asn (Asparagine) amino acid residue of KdgR, a protein involved in bacterial metabolism . This interaction is characterized by one H-bond and a binding energy of -8.6 Kcal/mol .
Cellular Effects
Methyl Ursolate has significant effects on various types of cells and cellular processes. For example, it has been shown to have anti-inflammatory effects in different inflammatory models, including experimental arthritis . It influences cell function by decreasing the levels of mediators related to synovial inflammation, such as KC/CXCL-1 levels, TNF-α levels, and IL-1β levels .
Molecular Mechanism
The molecular mechanism of Methyl Ursolate involves its interaction with biomolecules and its influence on gene expression. It binds with the Asn (Asparagine) amino acid residue of KdgR, a protein involved in bacterial metabolism . This binding interaction is likely to influence the activity of the KdgR protein, potentially affecting the metabolic processes within the cell .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl Ursolate have been observed over time. For instance, in a study involving zymosan-induced paw edema, pleurisy, and an experimental arthritis model, the anti-inflammatory effects of Methyl Ursolate were analyzed over a period of 4 hours . The study found that paw edema was reduced by 44% after 4 hours of treatment with Methyl Ursolate .
Dosage Effects in Animal Models
The effects of Methyl Ursolate vary with different dosages in animal models. In a study involving zymosan-induced models, Methyl Ursolate was administered at a dosage of 50 mg/kg . The study found that this dosage of Methyl Ursolate significantly reduced inflammation and paw edema .
Metabolic Pathways
It is known to interact with the KdgR protein, which is involved in bacterial metabolism .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Methyl ursolate is typically synthesized through the esterification of ursolic acid with methanol. The crude extract of apple peels is treated with diazomethane to achieve this esterification. The reaction is carried out in an ethanol-acetate medium, followed by purification using column chromatography .
Industrial Production Methods: In an industrial setting, the production of methyl ursolate involves the extraction of ursolic acid from plant sources, followed by its chemical modification. The process includes:
- Extraction of ursolic acid using solvents like ethanol.
- Esterification of ursolic acid with methanol in the presence of a catalyst.
- Purification of the resulting methyl ursolate through techniques such as chromatography .
Análisis De Reacciones Químicas
Types of Reactions: Methyl ursolate undergoes various chemical reactions, including:
Oxidation: Methyl ursolate can be oxidized to form different derivatives with enhanced biological activities.
Reduction: Reduction reactions can modify the functional groups in methyl ursolate, leading to the formation of new compounds.
Substitution: Substitution reactions can introduce new functional groups into the methyl ursolate molecule, altering its properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions include various methyl ursolate derivatives with modified biological activities. These derivatives are often studied for their potential therapeutic applications .
Comparación Con Compuestos Similares
Ursolic Acid: The parent compound of methyl ursolate, known for its similar pharmacological activities.
Oleanolic Acid: Another pentacyclic triterpene with comparable biological properties.
Corosolic Acid: A triterpenoid with anti-diabetic and anti-inflammatory effects.
Uniqueness of Methyl Ursolate: Methyl ursolate is unique due to its enhanced solubility and bioavailability compared to its parent compound, ursolic acid. This makes it a more effective candidate for pharmaceutical formulations .
Propiedades
IUPAC Name |
methyl 10-hydroxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H50O3/c1-19-11-16-31(26(33)34-8)18-17-29(6)21(25(31)20(19)2)9-10-23-28(5)14-13-24(32)27(3,4)22(28)12-15-30(23,29)7/h9,19-20,22-25,32H,10-18H2,1-8H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCBSMEKEDOHEQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C2C1C)C)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H50O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32208-45-0 | |
| Record name | Methyl 3β-hydroxyurs-12-en-28-oate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.306 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


